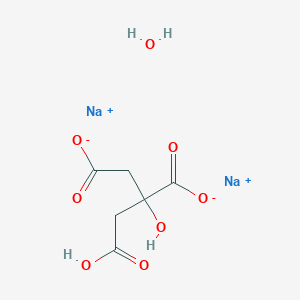
Disodium hydrogen citrate sesquihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium hydrogen citrate sesquihydrate is an acid salt of citric acid with the chemical formula Na2C6H6O7·1.5H2O. It is commonly used as an antioxidant in food and to enhance the effects of other antioxidants. Additionally, it serves as an acidity regulator and sequestrant in various products, including gelatin, jam, sweets, ice cream, carbonated beverages, milk powder, wine, and processed cheeses .
作用机制
Target of Action
Disodium hydrogen citrate sesquihydrate primarily targets the urinary tract, specifically the kidneys . It plays a crucial role in the treatment of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .
Mode of Action
This compound works by removing excess uric acid from the blood through urine . The active ingredient is metabolized and forms bicarbonate ions that neutralize acids in blood and urine . This process increases the pH of urine, making it more alkaline .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the uric acid pathway . By increasing the pH of urine, it inhibits the growth of bacteria in the urinary tract, thereby reducing the chances of urinary tract infections . It also helps the kidneys get rid of excess uric acid, thereby preventing gout and kidney stones .
Pharmacokinetics
It is known that the compound is administered orally and is metabolized to form bicarbonate ions . These ions then act to neutralize acids in the blood and urine, thereby increasing the pH of the urine .
Result of Action
The molecular and cellular effects of this compound’s action include the removal of excess uric acid from the blood, the neutralization of acids in the blood and urine, and the increase in urine pH . These effects lead to a reduction in the symptoms of urinary tract infections, painful or difficult urination, kidney stones, urinary acidosis, and gout .
生化分析
Biochemical Properties
Disodium hydrogen citrate sesquihydrate plays a role in biochemical reactions, particularly in the context of food science. It is used as an antioxidant, which means it interacts with potentially harmful oxidizing agents in food and neutralizes them . This helps to preserve the food and maintain its quality over time .
Cellular Effects
It is known that it can be used to alleviate discomfort from urinary-tract infections , suggesting that it may have effects on cells in the urinary tract.
Molecular Mechanism
It is known to work by removing excess uric acid from the blood through urine . This suggests that it may interact with enzymes involved in uric acid metabolism.
Temporal Effects in Laboratory Settings
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in biological systems.
Metabolic Pathways
This compound is involved in the metabolic pathway related to uric acid excretion . It works by removing excess uric acid from the blood through urine .
Transport and Distribution
Given its solubility in water , it is likely to be readily absorbed and distributed in biological systems.
Subcellular Localization
Given its role in uric acid excretion , it may be localized in the kidney cells where uric acid filtration occurs.
准备方法
Synthetic Routes and Reaction Conditions
Disodium hydrogen citrate sesquihydrate is typically synthesized by reacting citric acid with sodium hydroxide. The reaction involves the neutralization of citric acid with sodium hydroxide, followed by crystallization to obtain the sesquihydrate form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization of citric acid with sodium hydroxide under controlled conditions. The resulting solution is then subjected to crystallization processes to yield the sesquihydrate form. This method ensures high purity and consistent quality of the final product .
化学反应分析
Types of Reactions
Disodium hydrogen citrate sesquihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired products and the specific reaction being carried out .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may yield different organic acids, while reduction reactions may produce various reduced forms of the compound .
科学研究应用
Disodium hydrogen citrate sesquihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and processes.
Industry: It is used as an antioxidant, acidity regulator, and sequestrant in food products.
相似化合物的比较
Similar Compounds
Sodium citrate dibasic sesquihydrate: Similar in structure and function, used as an acidity regulator and sequestrant.
Citric acid disodium salt sesquihydrate: Another similar compound with comparable uses in food and industrial applications.
Uniqueness
Disodium hydrogen citrate sesquihydrate is unique due to its specific hydration state (sesquihydrate) and its ability to act as both an antioxidant and an acidity regulator. Its versatility in various applications, from food to medicine, sets it apart from other similar compounds .
属性
CAS 编号 |
6132-05-4 |
|---|---|
分子式 |
C6H8Na2O8 |
分子量 |
254.10 g/mol |
IUPAC 名称 |
disodium;3-carboxy-3-hydroxypentanedioate;hydrate |
InChI |
InChI=1S/C6H8O7.2Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2 |
InChI 键 |
XNZQCYSOYHAYII-UHFFFAOYSA-L |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+] |
规范 SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.[Na+].[Na+] |
同义词 |
SODIUM HYDROGENCITRATE SESQUIHYDRATE; SODIUM CITRATE DIBASIC SESQUIHYDRATE; CITRIC ACID DISODIUM SALT; CITRIC ACID DISODIUM SALT SESQUIHYDRATE; DISODIUM CITRATE SESQUIHYDRATE; DISODIUM HYDROGEN CITRATE MONOHYDRATE; DISODIUM HYDROGEN CITRATE SESQUIHYDRATE; D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


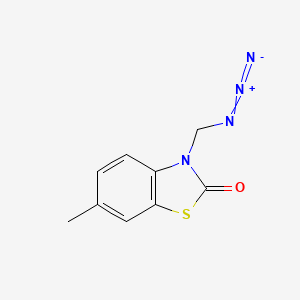

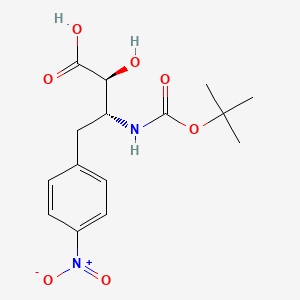

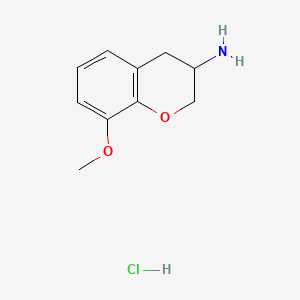
![[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate](/img/structure/B568480.png)
![2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid](/img/structure/B568482.png)
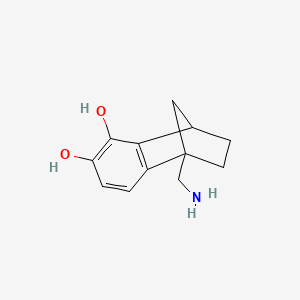
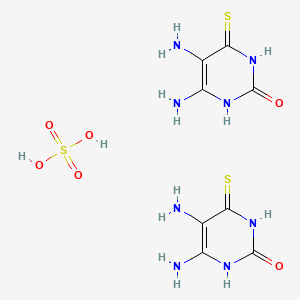
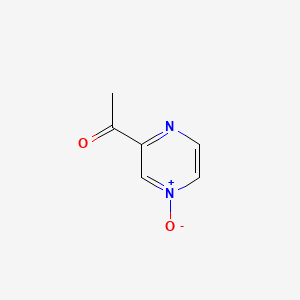

![2,4,7,9,11,14-hexazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B568492.png)

